molecular formula C6H6Cl2FN B14757020 4-Chloro-3-fluoro-5-methylpyridine HCL

4-Chloro-3-fluoro-5-methylpyridine HCL

Cat. No.: B14757020
M. Wt: 182.02 g/mol
InChI Key: FPGHYVOXDXKLDO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-methylpyridine hydrochloride is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-methylpyridine hydrochloride typically involves the halogenation of methylpyridine derivatives. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-methylpyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, palladium on carbon (Pd/C), ammonium formate.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-3-fluoro-5-methylpyridine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-methylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, resulting in desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-3-fluoro-5-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the pyridine ring can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6Cl2FN

Molecular Weight

182.02 g/mol

IUPAC Name

4-chloro-3-fluoro-5-methylpyridine;hydrochloride

InChI

InChI=1S/C6H5ClFN.ClH/c1-4-2-9-3-5(8)6(4)7;/h2-3H,1H3;1H

InChI Key

FPGHYVOXDXKLDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)F.Cl

Origin of Product

United States

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